molecular formula C8H13N5O2 B12909158 tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate CAS No. 887407-15-0

tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate

Cat. No.: B12909158
CAS No.: 887407-15-0
M. Wt: 211.22 g/mol
InChI Key: SKSIGJGFRUKGOA-UHFFFAOYSA-N
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Description

tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate: is a chemical compound known for its applications in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and biocompatibility, making it a valuable ligand in various chemical biology experiments .

Preparation Methods

The synthesis of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with amino(1H-1,2,4-triazol-1-yl)methylidene under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained . Industrial production methods often involve scaling up this synthesis process while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts specific to the type of reaction being performed. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in click chemistry reactions, facilitating the synthesis of complex molecules.

    Biology: Its biocompatibility makes it suitable for bioconjugation experiments, where it helps in labeling biomolecules.

    Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable complexes with various biomolecules.

    Industry: It finds applications in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis .

Properties

CAS No.

887407-15-0

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate

InChI

InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)12-6(9)13-5-10-4-11-13/h4-5H,1-3H3,(H2,9,12,14)

InChI Key

SKSIGJGFRUKGOA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/N1C=NC=N1

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N1C=NC=N1

Origin of Product

United States

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